6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

Descripción general

Descripción

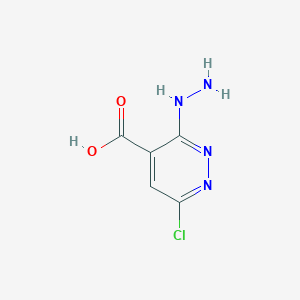

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group, a hydrazinyl group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid typically involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Acid chloride formation : Treatment with thionyl chloride () converts the carboxylic acid to its reactive acid chloride intermediate (CHClNOCl) via a chlorosulfite mechanism .

-

Ester synthesis : Reaction with alcohols (e.g., ethanol) in acidic conditions yields ethyl esters (e.g., ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate).

-

Amide formation : The acid chloride reacts with amines to produce hydrazinylpyridazine carboxamides, useful in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, , reflux | Ethyl ester derivative |

| Amidation | R-NH, THF, base | Carboxamide derivative |

Hydrazinyl Group Reactivity

The hydrazine moiety (-NH-NH) participates in cyclization and oxidation:

-

Schiff base formation : Condensation with aldehydes/ketones generates hydrazones, which can cyclize to form pyrazole or triazole rings under acidic or thermal conditions . For example, reaction with acetylacetone yields fused pyridazine-pyrazole hybrids.

-

Oxidation : Exposure to or oxidizes the hydrazine to an azo (-N=N-) or diazenyl (-N=NH) group.

Mechanistic pathway for cyclization :

-

Hydrazone formation via condensation.

-

Intramolecular cyclization (e.g., with polyphosphoric acid at 150–160°C) .

-

Decarboxylation (if applicable) to stabilize the heterocyclic product .

Nucleophilic Substitution at Chlorine

The 6-chloro substituent undergoes substitution reactions with nucleophiles:

-

Amination : Reaction with ammonia or amines (e.g., methylamine) replaces chlorine with an amino group.

-

Alkoxylation : Treatment with alkoxide ions (e.g., NaOCH) yields methoxy derivatives.

Example :

Decarboxylation Reactions

Under basic or catalytic conditions, the carboxylic acid group undergoes decarboxylation:

-

Thermal decarboxylation : Heating in quinoline with Cu powder removes CO, yielding 6-chloro-3-hydrazinylpyridazine .

-

Biocatalytic decarboxylation : Enzymatic methods (e.g., using decarboxylases) provide eco-friendly pathways .

Heterocyclic Ring Functionalization

The pyridazine ring participates in electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated introduces nitro groups at electron-deficient positions.

-

Sulfonation : in fuming adds sulfonic acid groups, enhancing water solubility .

Coordination Chemistry

The hydrazine and carboxylic acid groups act as ligands for metal ions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is primarily utilized in the development of pharmaceuticals. Its structural characteristics allow it to act as a building block for more complex drug molecules.

Key Uses :

- Antimicrobial Agents : The compound has been explored for its potential as an antimicrobial agent, influencing the design of new antibiotics.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further research in oncology.

Biochemical Research

In biochemical applications, this compound serves as a reagent in various biological experiments. Its hydrazine functional group is particularly useful in bioconjugation techniques, where it can react with carbonyl-containing biomolecules to form stable hydrazones.

Applications Include :

- Protein Labeling : Used for labeling proteins and other biomolecules for tracking and imaging purposes.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Pharmaceutical Intermediate

The compound acts as an intermediate in synthesizing other pharmaceutical agents. Its reactivity allows it to participate in further chemical transformations, leading to the development of novel therapeutics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against a range of bacterial strains. |

| Study B | Anticancer Properties | Showed promising results in vitro against cancer cell lines, warranting further investigation. |

| Study C | Bioconjugation Techniques | Successfully labeled proteins with minimal side reactions, indicating high specificity. |

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

Pathways Involved: The compound may interfere with metabolic pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-6-hydrazinopyridazine: Similar structure but lacks the carboxylic acid group.

6-Chloro-3-hydrazinylpyridazine: Similar structure but lacks the carboxylic acid group.

Uniqueness

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is unique due to the presence of both the hydrazinyl and carboxylic acid groups on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Actividad Biológica

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid (CAS No. 77813-57-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyridazine ring with hydrazine and carboxylic acid functional groups, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to:

- Inhibit Protein Kinases : It exhibits inhibitory effects on specific protein kinases that are crucial in cancer cell proliferation and survival.

- Modulate Gene Expression : The compound has been implicated in influencing gene regulatory proteins, which can affect cellular processes such as differentiation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential applications in treating bacterial infections.

Case Studies

- In Vivo Efficacy Against Tumors : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its anticancer properties.

- Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Predominantly excreted via renal pathways.

Propiedades

IUPAC Name |

6-chloro-3-hydrazinylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-3-1-2(5(11)12)4(8-7)10-9-3/h1H,7H2,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSNHNLTNNUZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608489 | |

| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77813-57-1 | |

| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.